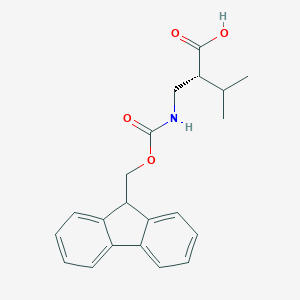

(R)-2-(((((9H-fluoren-9-yl)methoxy)carbonyl)amino)methyl)-3-methylbutanoic acid

Beschreibung

This compound is a chiral, Fmoc-protected amino acid derivative with a branched aliphatic side chain. The Fmoc [(9H-fluoren-9-yl)methoxycarbonyl] group serves as a temporary protecting group for the amine, widely used in solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions . Its structure features:

- Core scaffold: A butanoic acid backbone with a methyl group at position 2.

- Stereochemistry: The (R)-configuration at the α-carbon ensures enantioselective applications in peptide design.

- Functional groups: The Fmoc-protected aminomethyl group at position 2 enhances stability during synthesis while enabling selective deprotection under mild basic conditions.

This compound is primarily employed in the synthesis of bioactive peptides, where its hydrophobic side chain may influence conformational stability or target binding .

Eigenschaften

IUPAC Name |

(2R)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4/c1-13(2)18(20(23)24)11-22-21(25)26-12-19-16-9-5-3-7-14(16)15-8-4-6-10-17(15)19/h3-10,13,18-19H,11-12H2,1-2H3,(H,22,25)(H,23,24)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVHQNPPGMKCPTP-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00471539 | |

| Record name | (2R)-2-[({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00471539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

501331-02-8 | |

| Record name | (2R)-2-[({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00471539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Chiral Starting Material Utilization

The compound is synthesized from (R)-2-(aminomethyl)-3-methylbutanoic acid via Fmoc protection. The amino group is protected using Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) under basic conditions.

Procedure :

-

Dissolve (R)-2-(aminomethyl)-3-methylbutanoic acid (1 eq) in anhydrous DMF.

-

Add Fmoc-Cl (1.2 eq) and N-methylmorpholine (2 eq) at 0°C.

-

Stir for 4–6 hours at room temperature.

-

Quench with ice-water, extract with ethyl acetate, and purify via silica chromatography.

Key Data :

Stereoselective Synthesis via Resolving Agents

For racemic mixtures, enantiomeric resolution employs L-dibenzoyl tartaric acid (L-DBTA) .

Procedure :

-

React racemic 2-(aminomethyl)-3-methylbutanoic acid with L-DBTA in acetone/water (80:20 v/v).

-

Precipitate the (R)-enantiomer-DBTA salt.

-

Acidify with HCl to liberate the free amine, followed by Fmoc protection.

Optimization :

Solid-Phase Peptide Synthesis (SPPS)

Resin Loading and Fmoc Deprotection

2-Chlorotrityl chloride (2-CTC) resin is preferred for carboxylate anchoring.

Procedure :

-

Swell 2-CTC resin in DCM.

-

Load (R)-2-(aminomethyl)-3-methylbutanoic acid using DIPEA (3 eq) in DMF/DCM.

-

Cap unreacted sites with methanol/DIPEA.

Coupling Efficiency :

Automated Synthesis Protocols

Instruments : Prelude X, Symphony, or similar.

Critical Parameters :

Enzymatic Resolution

Lipase-Catalyzed Asymmetric Hydrolysis

Candida antarctica Lipase B (CAL-B) resolves racemic esters.

Procedure :

-

Synthesize racemic ethyl 2-(aminomethyl)-3-methylbutanoate.

-

Hydrolyze with CAL-B in phosphate buffer (pH 7.5).

Performance :

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability | Cost |

|---|---|---|---|---|

| Solution-Phase | 72–85% | ≥97% | High | $$ |

| SPPS | 60–75% | ≥95% | Moderate | $$$ |

| Enzymatic | 65–78% | ≥98% | Low | $ |

Advantages :

Limitations :

Purification and Characterization

Chromatographic Techniques

Spectroscopic Data

Industrial-Scale Optimization

Green Chemistry Approaches

Analyse Chemischer Reaktionen

Types of Reactions

®-2-(((((9H-fluoren-9-yl)methoxy)carbonyl)amino)methyl)-3-methylbutanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to remove the Fmoc protecting group, revealing the free amino group.

Substitution: The Fmoc group can be substituted with other protecting groups or functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Piperidine is commonly used to remove the Fmoc group.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions include deprotected amino acids, substituted derivatives, and oxidized forms of the compound.

Wissenschaftliche Forschungsanwendungen

®-2-(((((9H-fluoren-9-yl)methoxy)carbonyl)amino)methyl)-3-methylbutanoic acid has several scientific research applications:

Chemistry: It is widely used in peptide synthesis as a protected amino acid building block.

Biology: The compound is used in the synthesis of peptides and proteins for biological studies.

Medicine: It serves as an intermediate in the synthesis of bioactive peptides and pharmaceutical compounds.

Industry: The compound is used in the production of various fine chemicals and specialty materials.

Wirkmechanismus

The mechanism of action of ®-2-(((((9H-fluoren-9-yl)methoxy)carbonyl)amino)methyl)-3-methylbutanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group can be removed under mild conditions, revealing the free amino group for further reactions. This protection-deprotection strategy is crucial for the stepwise assembly of peptides and proteins.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares (R)-2-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-3-methylbutanoic acid with structurally analogous Fmoc-protected amino acids, highlighting key differences in substituents, molecular properties, and applications.

Key Findings:

Steric and Electronic Effects: The 3-methylbutanoic acid side chain in the target compound enhances hydrophobicity compared to hydroxylated () or thiol-containing analogs (). This property is critical for membrane permeability in peptide therapeutics . Stereochemical Variants: The (S)-configured hydroxy analog () exhibits higher polarity, making it suitable for aqueous-phase reactions, whereas the (R)-configured target compound is preferred for lipid bilayer interactions .

Synthetic Utility :

- The tert-butylphenyl-substituted analog () demonstrates superior resistance to enzymatic degradation, a trait leveraged in antiviral research (e.g., HIV entry inhibitors in ).

- Piperazinyl derivatives () show enhanced solubility in polar solvents, facilitating their use in combinatorial chemistry .

Yield and Purity :

- Syn- and anti- diastereomers of tert-butyldiphenylsilyl-protected analogs () were synthesized with 40–49% yields, underscoring the challenge of stereochemical control in branched systems.

Biologische Aktivität

(R)-2-(((((9H-fluoren-9-yl)methoxy)carbonyl)amino)methyl)-3-methylbutanoic acid, commonly referred to as Fmoc-D-Asp(OtBu)-OH, is a compound with significant relevance in biochemical research and pharmaceutical applications. Its unique structure, characterized by the fluorenylmethoxycarbonyl (Fmoc) protecting group, enhances its utility in peptide synthesis and drug development. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of (R)-2-(((((9H-fluoren-9-yl)methoxy)carbonyl)amino)methyl)-3-methylbutanoic acid is C23H25NO6, with a molecular weight of 411.5 g/mol. The presence of the Fmoc group allows for temporary protection of amino groups during peptide synthesis, making it a valuable intermediate in the production of bioactive peptides.

Biological Activity Overview

The biological activity of Fmoc-D-Asp(OtBu)-OH can be attributed to its interactions with various biological targets. Compounds with similar structures have been shown to exhibit significant pharmacological properties, including:

- Antimicrobial Activity : Research indicates that fluorenone derivatives exhibit antimicrobial properties against various bacterial strains. For instance, derivatives have been synthesized that inhibit the growth of Mycobacterium tuberculosis and other pathogens .

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, studies have highlighted its potential as an inhibitor of enoyl acyl carrier protein reductase (InhA), crucial for fatty acid biosynthesis in bacteria .

- Antiproliferative Effects : Some derivatives have shown promise as antiproliferative agents, particularly in cancer research. The introduction of specific functional groups has been linked to enhanced activity against cancer cell lines .

The mechanism through which (R)-2-(((((9H-fluoren-9-yl)methoxy)carbonyl)amino)methyl)-3-methylbutanoic acid exerts its effects involves several biochemical pathways:

- Binding Affinity : The Fmoc group enhances the compound's binding affinity to target proteins or enzymes, facilitating effective inhibition or activation of biological pathways .

- Structural Modulation : Variations in substituents on the fluorenone core can significantly affect the compound's biological activity. For instance, modifications can improve solubility and permeability across cellular membranes, enhancing bioavailability .

- Peptide Synthesis : The compound's role as a protecting group in peptide synthesis allows for the precise construction of peptides that may exhibit specific biological activities upon deprotection .

Case Studies and Research Findings

Several studies have investigated the biological activity and therapeutic potential of fluorenone derivatives:

These findings underscore the versatility and potential applications of (R)-2-(((((9H-fluoren-9-yl)methoxy)carbonyl)amino)methyl)-3-methylbutanoic acid in drug discovery.

Q & A

Basic: What are the key synthetic strategies for preparing (R)-2-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-3-methylbutanoic acid, and how can purity be optimized?

Methodological Answer:

The compound is synthesized via solid-phase peptide synthesis (SPPS) or solution-phase methods. Key steps include:

- Fmoc Protection : The 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group protects the amino moiety, introduced using Fmoc-Cl or Fmoc-OSu in the presence of a base like DIEA .

- Coupling Reactions : Activate the carboxyl group with HOBt/DIC or other coupling agents to attach the branched chain (3-methylbutanoic acid) .

- Purification : Reverse-phase HPLC with C18 columns and gradients of acetonitrile/water (0.1% TFA) ensures >95% purity. LC-MS (ESI+) validates molecular weight .

Advanced: How can racemization during synthesis be minimized, and what analytical techniques detect stereochemical integrity?

Methodological Answer:

Racemization risks arise during coupling or Fmoc deprotection. Mitigation strategies:

- Low-Temperature Coupling : Perform reactions at 0–4°C with HATU as a coupling agent to reduce base-induced racemization .

- Deprotection Optimization : Use 20% piperidine in DMF for ≤10 min to remove Fmoc without compromising stereochemistry .

- Chiral Analysis : Employ chiral HPLC (e.g., Chiralpak IA column) or circular dichroism (CD) spectroscopy to confirm (R)-configuration retention .

Basic: What spectroscopic methods are critical for characterizing this compound?

Methodological Answer:

- NMR : ¹H/¹³C NMR in DMSO-d₆ confirms structural integrity. Key signals: Fmoc aromatic protons (7.3–7.8 ppm), α-proton of the chiral center (4.2–4.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS (e.g., m/z calculated for C₂₃H₂₅NO₄: 391.18; observed: 391.17 ± 0.02) .

- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and 1530 cm⁻¹ (N-H bend) validate amide bonds .

Advanced: How does the 3-methylbutanoic acid side chain influence bioactivity compared to analogs with fluorinated or aromatic substituents?

Methodological Answer:

- Hydrophobicity : The 3-methylbutanoic chain enhances lipid membrane penetration vs. polar fluorinated analogs (e.g., 4-(3,5-difluorophenyl)butanoic acid) .

- Bioactivity Screening : Use SPR (surface plasmon resonance) or fluorescence polarization assays to compare binding affinity to targets like proteases or GPCRs. For example, methyl branching may reduce steric hindrance vs. bulkier substituents .

- MD Simulations : Molecular dynamics (GROMACS) models predict conformational stability in aqueous vs. lipid environments .

Basic: What are the stability considerations for storing this compound, and how does the Fmoc group impact shelf life?

Methodological Answer:

- Storage : Store at –20°C under argon, shielded from light and moisture. The Fmoc group is sensitive to base and UV degradation; avoid >1 freeze-thaw cycle .

- Stability Monitoring : Periodic TLC (silica gel, ethyl acetate/hexane) checks for Fmoc cleavage (Rf shift) or hydrolysis .

Advanced: How can researchers resolve contradictory bioactivity data between this compound and its (S)-enantiomer?

Methodological Answer:

- Enantioselective Assays : Use chiral stationary phases to isolate (R)- and (S)-forms. Test both in cell-based assays (e.g., IC₅₀ in cancer lines) .

- Crystallography : Co-crystallize with target proteins (e.g., kinases) to compare binding modes. The (R)-configuration may favor hydrogen bonding with specific residues .

- Meta-Analysis : Cross-reference data from structural analogs (e.g., 3-phenylpropanoic acid derivatives) to identify trends in stereochemical preference .

Basic: What protocols are recommended for Fmoc deprotection in complex peptide sequences containing this residue?

Methodological Answer:

- Stepwise Deprotection : Treat with 20% piperidine/DMF (2 × 5 min) under nitrogen. Monitor by UV (301 nm) for Fmoc-piperidine adduct formation .

- Microwave-Assisted Cleavage : For difficult sequences, apply 10 W microwave irradiation for 2 min to enhance efficiency without racemization .

Advanced: How can computational tools predict the reactivity of the Fmoc-protected amino acid in novel peptide couplings?

Methodological Answer:

- DFT Calculations : Use Gaussian 16 to model transition states and predict activation energies for coupling reactions. Focus on steric effects from the 3-methylbutanoic group .

- Machine Learning : Train models on existing SPPS data (e.g., coupling yields with DIC/HOAt) to optimize reagent choices for new sequences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.